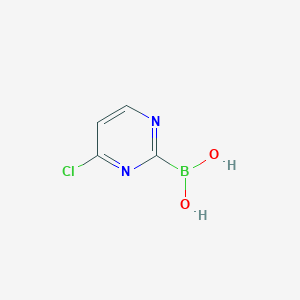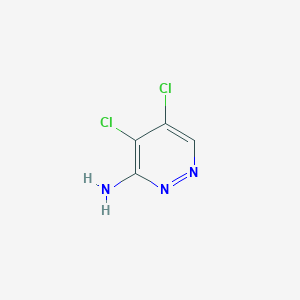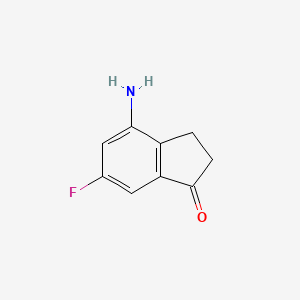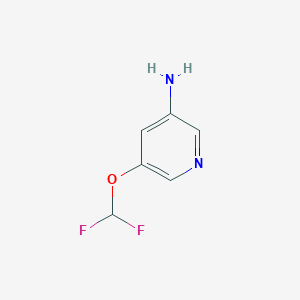
2-Methyl-1-phenylazetidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-phenylazetidin-3-one is a heterocyclic organic compound that belongs to the azetidinone family Azetidinones are four-membered lactams, which are cyclic amides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenylazetidin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylacetic acid with methylamine to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired azetidinone. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Solvent recovery and recycling are also important considerations to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-phenylazetidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidinone ring to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-Methyl-1-phenylazetidin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-phenylazetidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial properties. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-phenylazetidin-2-one: Another azetidinone with similar structural features but different substitution patterns.
3-Methylidene-1-phenylazetidin-2-one: A related compound with a methylene group, offering different reactivity and applications.
2-Phenylazetidin-3-one: Lacks the methyl group, leading to variations in chemical behavior and biological activity.
Uniqueness
2-Methyl-1-phenylazetidin-3-one is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the methyl group at the 2-position and the phenyl group at the 1-position provides distinct steric and electronic properties, making it a valuable compound in various research and industrial contexts.
Propriétés
Formule moléculaire |
C10H11NO |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
2-methyl-1-phenylazetidin-3-one |
InChI |
InChI=1S/C10H11NO/c1-8-10(12)7-11(8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Clé InChI |
GEWJVLZIJGYLDS-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)CN1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Hydroxy-3-methyl-2,6-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B11918790.png)


![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11918813.png)

![6-Butyl-2-azaspiro[3.3]heptane](/img/structure/B11918818.png)






